molecular formula C18H18Cl3N3O2S B412400 benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate

benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate

Cat. No.: B412400
M. Wt: 446.8g/mol
InChI Key: XWMMDWNLNSEVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate: is a complex organic compound with a unique structure that combines elements of thiourea, carbamic acid, and benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the Thiourea Intermediate: This step involves the reaction of an amine with carbon disulfide to form a thiourea derivative.

    Introduction of the Trichloroethyl Group: The thiourea intermediate is then reacted with trichloroacetaldehyde to introduce the trichloroethyl group.

    Formation of the Carbamic Acid Benzyl Ester: Finally, the compound is reacted with benzyl chloroformate to form the carbamic acid benzyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.

    Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acid or base catalysts are typically used in transesterification reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Less chlorinated derivatives.

    Substitution: Various ester derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The trichloroethyl group may also interact with hydrophobic pockets in proteins, further influencing biological activity.

Comparison with Similar Compounds

  • [2,2,2-Trichloro-1-(3-m-tolyl-thioureido)-ethyl]-carbamic acid methyl ester
  • [2,2,2-Trichloro-1-(3-m-tolyl-thioureido)-ethyl]-carbamic acid ethyl ester

Comparison:

  • Uniqueness: The benzyl ester group in benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate provides unique steric and electronic properties compared to its methyl and ethyl counterparts. This can influence its reactivity and interaction with biological targets.
  • Applications: While similar compounds may share some applications, the specific structure of the benzyl ester derivative may offer advantages in certain catalytic or biological contexts.

Properties

Molecular Formula

C18H18Cl3N3O2S

Molecular Weight

446.8g/mol

IUPAC Name

benzyl N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C18H18Cl3N3O2S/c1-12-6-5-9-14(10-12)22-16(27)23-15(18(19,20)21)24-17(25)26-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,24,25)(H2,22,23,27)

InChI Key

XWMMDWNLNSEVAS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.